![molecular formula C17H20ClNO4 B2981100 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide CAS No. 1421494-35-0](/img/structure/B2981100.png)
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxy group, and a hydroxypropyl group attached to a dimethylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable halopropanol derivative.
Attachment of the Dimethylfuran Moiety: The final step involves the coupling of the dimethylfuran moiety to the hydroxypropyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding dechlorinated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to certain enzymes or receptors, while the dimethylfuran moiety could enhance its stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-methylaniline
- **5-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-methoxyaniline
Uniqueness
5-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-2-methoxybenzamide is unique due to the presence of the hydroxypropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This structural feature may provide enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
5-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-10-8-13(11(2)23-10)15(20)6-7-19-17(21)14-9-12(18)4-5-16(14)22-3/h4-5,8-9,15,20H,6-7H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLNHUQWSUIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=C(C=CC(=C2)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2981017.png)
![N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B2981019.png)
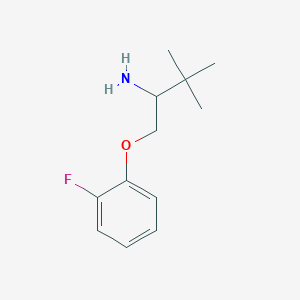
![N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2981026.png)
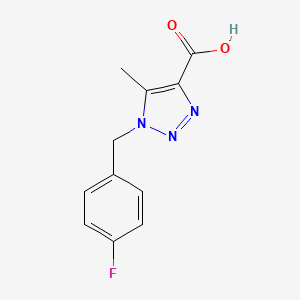
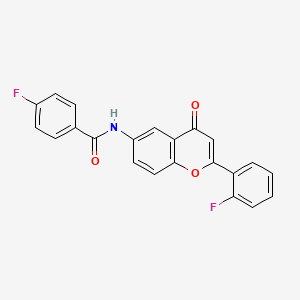
![3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981030.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981031.png)
![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)
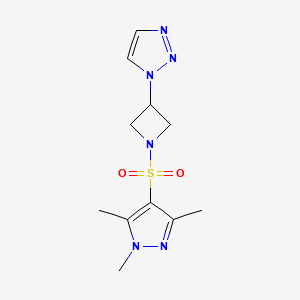
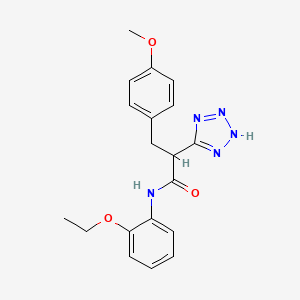
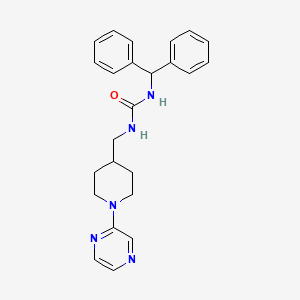
![6-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2981039.png)
![5-Methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981040.png)
